Cyclopentadecanone, 3-methyl-, (3S)-
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Overview
Description
Cyclopentadecanone, 3-methyl-, (3S)- is a macrocyclic ketone with the molecular formula C16H30O and a molecular weight of 238.42 g/mol . This compound is known for its unique structure, which includes a 15-membered ring with a methyl group at the 3rd position in the (3S) configuration. It is often used in the fragrance industry due to its musk-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadecanone, 3-methyl-, (3S)- can be synthesized through various methods. One novel method involves the use of vegetable oil, specifically Malania oleifera Chum oil, which contains a high content of 15-tetracosenic acid . The synthesis process includes the cyclization of α,ω-difatty acid alkyl ester and the use of catalysts for the cyclization of ω-hydroxycarboxylic acid triglyceride . The overall yield of cyclopentadecanone from this method is approximately 38.5% .
Industrial Production Methods
Industrial production of cyclopentadecanone, 3-methyl-, (3S)- typically involves chemical synthesis due to the low natural abundance of the compound in plants . The process is designed to be efficient and cost-effective, utilizing readily available raw materials and catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Cyclopentadecanone, 3-methyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products vary depending on the substituent introduced.
Scientific Research Applications
Cyclopentadecanone, 3-methyl-, (3S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentadecanone, 3-methyl-, (3S)- involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with olfactory receptors, triggering a sensory response . In medicinal applications, its mechanism may involve the inhibition of specific enzymes or the disruption of cellular processes, although further research is needed to fully elucidate these pathways .
Comparison with Similar Compounds
Cyclopentadecanone, 3-methyl-, (3S)- can be compared with other macrocyclic ketones and lactones, such as cyclopentadecanolide . While both compounds share a similar ring structure, cyclopentadecanone, 3-methyl-, (3S)- is unique due to the presence of the methyl group at the 3rd position and its specific (3S) configuration . This structural difference can lead to variations in reactivity, odor, and biological activity .
List of Similar Compounds
- Cyclopentadecanolide
- Cyclohexadecanone
- Cycloheptadecanone
Properties
CAS No. |
63975-98-4 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(3S)-3-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m0/s1 |
InChI Key |
ALHUZKCOMYUFRB-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CCCCCCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1CCCCCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
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